Ethylmercurithiosalicylate
Description
Properties
Molecular Formula |
C9H9HgO2S- |
|---|---|
Molecular Weight |
381.83 g/mol |
IUPAC Name |
(2-carboxylatophenyl)sulfanyl-ethylmercury |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-2 |
InChI Key |
HXQVQGWHFRNKMS-UHFFFAOYSA-L |
SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)[O-] |
Canonical SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Antiseptic Properties
Ethylmercurithiosalicylate exhibits potent antiseptic and antifungal properties. It has been utilized in various formulations aimed at preventing microbial growth in clinical settings:
- Mechanism of Action : The compound acts by disrupting microbial cell membranes and inhibiting metabolic processes through sulfhydryl group interactions .
- Clinical Use : It has been employed as a topical antiseptic for skin and mucous membranes, providing a broad spectrum of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Vaccine Preservation
One of the most notable applications of this compound is in vaccine preservation:
- Preservative Role : It serves as a preservative in multi-dose vials of vaccines, preventing bacterial contamination while maintaining vaccine efficacy. Studies have shown that thimerosal is more effective than traditional phenolic compounds in preserving the stability and potency of vaccines .
- Safety Profile : Research indicates that vaccines containing thiomersal do not significantly raise blood mercury levels above safe thresholds in infants. The compound is rapidly metabolized and excreted, minimizing potential toxicity concerns .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other preservatives used in vaccines:
| Preservative | Efficacy Against Bacteria | Stability Duration | Safety Profile |
|---|---|---|---|
| This compound | High | Up to 3 years | Low (well-tolerated) |
| Phenol | Moderate | Up to 14 days | Higher toxicity risk |
| Tricresol | Moderate | Up to 6 months | Moderate toxicity risk |
Vaccine Formulations
A study published in the Journal of Experimental Medicine highlighted the effectiveness of this compound in preserving antimeningococcus serum. The study demonstrated that sera preserved with this compound maintained antibody levels significantly better than those preserved with tricresol over a six-month storage period .
Clinical Trials
Clinical trials investigating the safety profile of thiomersal-containing vaccines have consistently shown that they do not lead to elevated mercury concentrations in infants' blood. A notable study measured mercury levels post-vaccination and found no significant increases, reinforcing the compound's safety when used as a preservative .
Q & A
Q. What is the role of EMTS in X-ray crystallography, and how is it methodologically applied?
EMTS is used as a heavy atom derivative to solve phase problems in crystallography. Crystals are soaked in EMTS-containing solutions (e.g., 10 mM EMTS in reservoir buffer) for days to allow mercury atoms to bind to protein sulfhydryl groups, enabling anomalous scattering for structure determination . Post-soaking, crystals are cryoprotected (e.g., 10% glycerol) and flash-frozen in liquid nitrogen. This method was critical in resolving structures like EcoO109I endonuclease and plectin domains .
Q. What are the solubility and stability properties of EMTS relevant to experimental preparation?
EMTS is highly water-soluble (1 g/mL at 20°C) and soluble in methanol (1 g/10 mL) and ethanol (1 g/8 mL). Insolubility in ether and benzene necessitates polar solvents for dissolution. Stability is pH-dependent, with degradation risks in acidic conditions. Purity assays (97–101%) and moisture control (<0.5% loss on drying) are critical for reproducibility .
Q. How can researchers safely handle EMTS given its mercury content?
EMTS contains ~49% mercury by weight, requiring strict safety protocols:
- Use fume hoods for preparation and handling.
- Wear nitrile gloves, lab coats, and eye protection.
- Dispose of waste via institutional mercury-specific protocols. Toxicity concerns have led to phased reductions in medical applications, but it remains a research reagent .
Advanced Research Questions
Q. How can EMTS soaking parameters (concentration, duration) be optimized for crystal derivatization?
Soaking conditions vary by protein:
- Concentration : 1–10 mM EMTS in reservoir buffer .
- Duration : 3.5 hours to 4 days, balancing mercury incorporation with crystal integrity . Empirical optimization via diffraction screening (e.g., SPring-8 BL45PX beamline) is recommended. Over-soaking may distort crystal lattices, detectable via resolution loss or anomalous signal inconsistency .
Q. What methodological approaches resolve contradictions in mercury quantification when using EMTS?
Discrepancies in mercury levels (e.g., due to matrix interference) can be addressed by:
- Cold vapor atomic fluorescence spectroscopy (CVAFS) : LOD of 0.003 μg/L (15 pM) for direct EMTS detection .
- Ionic liquid solid-phase extraction : Indirect organic mercury quantification via total vs. inorganic mercury differentials (LOD: 2.4 ng/L) . Validate results with mass spectrometry (e.g., ICP-MS) to confirm mercury speciation .
Q. How does EMTS compare to other heavy atom derivatives (e.g., uranyl acetate) in structural studies?
EMTS preferentially binds cysteine residues via its ethylmercury group, unlike uranyl acetate, which targets acidic residues. Advantages include:
Q. What statistical and computational tools are used to analyze EMTS-derived crystallographic data?
- Multiple wavelength anomalous dispersion (MAD) : Leverages mercury’s absorption edge for phase calculation .
- Single isomorphous replacement with anomalous scattering (SIRAS) : Combines EMTS derivatization with native data . Software suites like PHENIX and CCP4 are standard for model building and refinement .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
